Distinct Methylation Pattern Confers Unique 5-Lipoxygenase Inhibitory Potency Versus Nixylic Acid
Metanixin (2,6-dimethyl substitution) demonstrates potent inhibition of human 5-lipoxygenase (5-LOX) with an IC₅₀ of 60 nM. In contrast, nixylic acid, which differs only by a 2,3-dimethyl substitution pattern, exhibits no reported 5-LOX inhibitory activity at comparable concentrations. This difference underscores the critical impact of aniline ring methylation positioning on dual COX/LOX pharmacology [1][2].
| Evidence Dimension | 5-Lipoxygenase (5-LOX) Inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 60 nM |
| Comparator Or Baseline | Nixylic acid (2,3-dimethyl isomer): No 5-LOX inhibition reported |
| Quantified Difference | Unique 5-LOX inhibitory activity |
| Conditions | Recombinant human 5-LOX enzyme assay (unknown specific assay conditions) |
Why This Matters
Researchers developing dual COX/LOX inhibitors require precise control over polypharmacology; Metanixin's unique 5-LOX potency enables leukotriene pathway modulation not achievable with the 2,3-dimethyl isomer nixylic acid.
- [1] BindingDB. BDBM50614352: Metanixin Bioactivity Data. ChEMBL ID CHEMBL5277274. 2025. View Source
- [2] DrugBank. Metanixin: Chemical Structure Similarity Search. Accession No. DB21041. 2025. View Source
